![molecular formula C8H10N2O4 B3059375 Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate CAS No. 99356-63-5](/img/structure/B3059375.png)
Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate
Overview
Description
Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate is a synthetic compound that has gained significant attention in the field of chemistry due to its unique chemical properties and biological activities. It is part of a family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of this compound involves several steps. The condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux affords ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate . This compound is then treated with hydrazine hydrate in ethanol to furnish 3-hydrazinyl-N-(5-methylisoxazol-3-yl)-3-oxopropanamide . The hydrazide is then condensed with aromatic aldehydes in methanol to furnish (E/Z)-3-(2-benzylidenehydrazinyl)-N-(5-methylisoxazol-3-yl)-3-oxopropanamides . These compounds, on treatment with chloramine-T, undergo oxidative cyclization to give N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a five-membered isoxazole ring with an oxygen atom and a nitrogen atom at adjacent positions . The molecule also contains an ethyl group and a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the formation of 1,3,4-oxadiazole rings . The absence of azomethine carbon signals at δ 143.5 and 147.3 in the 13C NMR spectrum of the product supports the formation of the oxadiazole ring .Scientific Research Applications
Chemoselective Synthesis
Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate demonstrates versatility in chemoselective synthesis. A study highlights its application in synthesizing a range of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates through reactions with primary amines, yielding products in moderate to good efficiency (Pretto et al., 2019)(Pretto et al., 2019).
Novel Amino Acid Antagonists
This compound has been used as a lead compound for developing novel excitatory amino acid (EAA) receptor antagonists. These antagonists have shown potential in inhibiting the binding of [3H]AMPA, which indicates their relevance in studying non-NMDA receptor sites (Krogsgaard‐Larsen et al., 1991)(Krogsgaard‐Larsen et al., 1991).
Protein-Tyrosine Phosphatase 1B Inhibitors
Derivatives of this compound, specifically ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, have been studied for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B). These compounds are of interest due to their potential in treating type 2 diabetes and obesity (Navarrete-Vázquez et al., 2012)(Navarrete-Vázquez et al., 2012).
Synthesis of Novel Heterocyclic Compounds
The compound has been utilized in the synthesis of novel 1,4,5-trisubstituted 1,2,3-triazoles, which have shown potential in brine shrimp cytotoxicity assays. This indicates its utility in the development of new heterocyclic compounds with potential biological activities (Ahmed et al., 2016)(Ahmed et al., 2016).
Synthesis of BOC-Protected Derivatives
This compound has been used in synthesizing BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, demonstrating its applicability in creating compounds for industrial uses, including in photoelectronic devices (Shafi et al., 2021)(Shafi et al., 2021).
Drug Metabolism Studies
The compound has been involved in drug metabolism studies, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial-based biocatalytic systems. This has implications for drug development and pharmacological research (Zmijewski et al., 2006)(Zmijewski et al., 2006).
Excitatory Amino Acid Antagonism
This compound has been used to create heterocyclic analogues of glutamic acid diethyl ester (GDEE), studying their potential as non-selective excitatory amino acid antagonists. This research aids in understanding central excitatory amino acid receptors (Madsen et al., 1990)(Madsen et al., 1990).
Future Directions
The future directions for research on Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate could involve further exploration of its biological activities and therapeutic potential. Given its wide range of biological activities, it could be a promising candidate for the development of new drugs . Additionally, new synthetic strategies and the design of new isoxazole derivatives could be based on the most recent knowledge emerging from the latest research .
Mechanism of Action
Target of Action
It’s worth noting that 3-amino-5-methylisoxazole, a related compound, is known to be an intermediate formed during the biodegradation of sulfamethoxazole by pseudomonas psychrophila strain ha-4 .
Biochemical Pathways
3-amino-5-methylisoxazole, a related compound, is known to be involved in the biodegradation pathway of sulfamethoxazole .
properties
IUPAC Name |
ethyl 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-13-8(12)7(11)9-6-4-5(2)14-10-6/h4H,3H2,1-2H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDURGQHLMZRDBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NOC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365184 | |
Record name | ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806209 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
99356-63-5 | |
Record name | ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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